

WDR5's Function in Transcriptional Regulation: An In-depth Technical Guide

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Audience: Researchers, scientists, and drug development professionals.

Executive Summary

WD repeat-containing protein 5 (WDR5) is a highly conserved scaffolding protein that plays a pivotal role in the regulation of gene expression. It is a core component of multiple protein complexes that are essential for chromatin modification, most notably the Mixed Lineage Leukemia (MLL) and SET1 histone H3 lysine 4 (H3K4) methyltransferase complexes. Through its multifaceted interactions, WDR5 is critically involved in orchestrating the assembly and activity of these complexes, thereby influencing a wide array of cellular processes including development, pluripotency, and oncogenesis. This technical guide provides a comprehensive overview of WDR5's function in transcriptional regulation, detailing its molecular mechanisms, key interactions, and the experimental methodologies used to elucidate its roles. Furthermore, it explores the therapeutic potential of targeting WDR5 in various diseases, particularly cancer.

Core Mechanisms of WDR5 in Transcriptional Regulation

WDR5 functions primarily as a molecular scaffold, facilitating the assembly and enzymatic activity of chromatin-modifying complexes. Its structure, characterized by a seven-bladed β -propeller fold, provides a platform for numerous protein-protein interactions.

Role in MLL/SET1 Complexes and H3K4 Methylation



WDR5 is an indispensable component of the MLL/SET1 complexes, which are responsible for mono-, di-, and tri-methylation of histone H3 at lysine 4 (H3K4me1/2/3).[1][2] These methylation marks are generally associated with active gene transcription. WDR5, along with other core subunits such as Retinoblastoma Binding Protein 5 (RBBP5), Absent, Small, or Homeotic 2-Like (ASH2L), and Dumpy-30 (DPY30), forms the WRAD complex, which is essential for the catalytic activity of the MLL/SET1 methyltransferases.[3][4]

The interaction between WDR5 and MLL1 is crucial for the complex's methyltransferase activity.[5][6][7] WDR5 directly binds to a conserved "WIN" (WDR5-interacting) motif on MLL1, presenting the histone H3 tail for methylation.[5][8]

Interaction with Transcription Factors and Co-regulators

WDR5 plays a critical role in recruiting transcription factors and other co-regulators to specific genomic loci.

- MYC: WDR5 interacts with the oncoprotein MYC via a "WBM" (WDR5-binding motif) site, distinct from the WIN site.[9][10] This interaction is essential for the recruitment of MYC to a large number of its target genes, thereby promoting tumorigenesis.[10][11]
- Oct4: In embryonic stem cells, WDR5 interacts with the pluripotency factor Oct4, facilitating H3K4 trimethylation at the promoters of pluripotency genes like Nanog and Sox2, and is required for the efficient production of induced pluripotent stem cells.
- Androgen Receptor (AR): In prostate cancer, WDR5 is implicated in the regulation of androgen receptor signaling, which is vital for the growth and survival of prostate cancer cells.[1][12][13][14][15]

Quantitative Data on WDR5 Interactions

The function of WDR5 is intrinsically linked to its binding affinities with various partners. The following tables summarize key quantitative data from the literature.



Interacting Partner	Binding Affinity (Kd or Ki)	Method	Reference
H3K4me2 peptide	1.02 ± 0.05 μM (Kd)	Isothermal Titration Calorimetry (ITC)	[16]
Unmodified H3 peptide	3.3 ± 0.2 μM (Kd)	Isothermal Titration Calorimetry (ITC)	[16]
H3K4me1 peptide	8.7 ± 0.3 μM (Kd)	Isothermal Titration Calorimetry (ITC)	[16]
H3K4me3 peptide	7.8 ± 0.2 μM (Kd)	Isothermal Titration Calorimetry (ITC)	[16]
MLL1 peptide (Ac-ARA-NH2)	120 nM (Ki)	Competitive Binding Assay	[5]
H3 peptide (Ac-ART-NH2)	20 nM (Ki)	Competitive Binding Assay	[5][7]
MM-401 (inhibitor)	~1 nM (Kd)	Not Specified	[8]
DDO-2093 (inhibitor)	11.6 nM (Kd)	Not Specified	[6]

Table 1: Binding affinities of WDR5 with key interaction partners and inhibitors.

Cell Line	Number of WDR5 Target Genes	Method	Reference
RS4;11 (ALL)	1490	ChIP-seq	[17]
THP-1 (AML)	515	ChIP-seq	[17]
HEK293 (with Myc- WT)	1501	ChIP-seq	[18]
HEK293 (with Myc- WBM)	374	ChIP-seq	[18]

Table 2: Genome-wide occupancy of WDR5 in different cell lines.



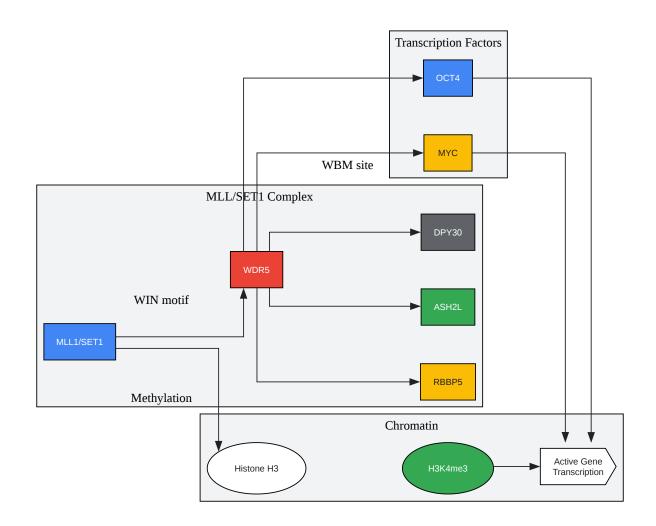
Condition	Gene	Fold Change in Expression	Cell Type	Reference
WDR5 Overexpression	y-globin	3-fold reduction	K562	[2]
OICR-9429 (WDR5 inhibitor)	Myeloid-specific transcripts	Upregulation	Cebpa p30/p30 cells	[19]
WDR5 Knockdown	Myeloid-specific transcripts	Upregulation	Cebpa p30/p30 cells	[19]

Table 3: Quantitative effects of WDR5 modulation on gene expression.

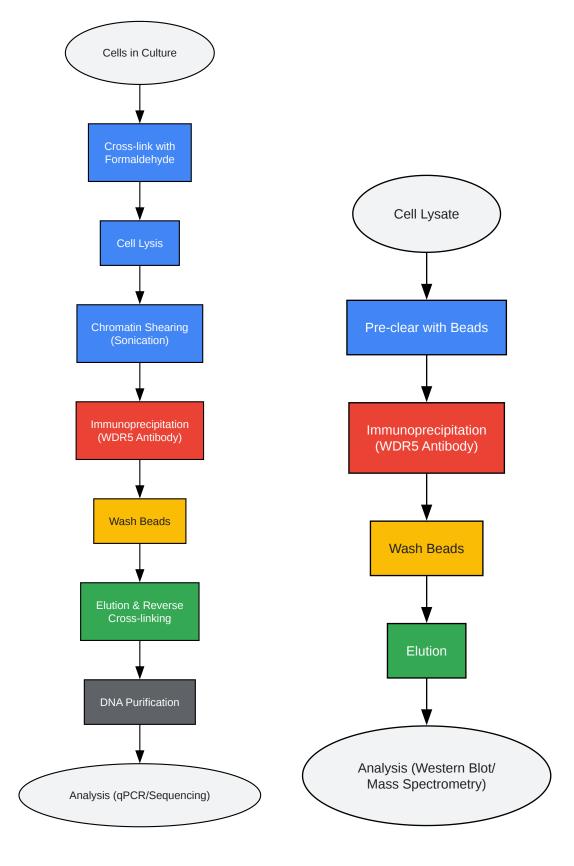
Signaling Pathways and Regulatory Networks

WDR5 is a central node in various signaling pathways that control gene expression.









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